molecular formula C6H11BF4N2O B1247649 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate CAS No. 374564-83-7

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate

Cat. No.: B1247649
CAS No.: 374564-83-7
M. Wt: 213.97 g/mol
InChI Key: KLTUZFZUYLXTFF-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is part of the imidazolium family, which is widely used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate typically involves the alkylation of 1-methylimidazole with 2-chloroethanol, followed by anion exchange with tetrafluoroboric acid. The reaction conditions generally include:

    Step 1: Alkylation of 1-methylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate.

    Step 2: Anion exchange with tetrafluoroboric acid to form the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

  • Using continuous flow reactors to ensure efficient mixing and reaction.
  • Employing purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolium ring can participate in reduction reactions, often leading to the formation of imidazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products are typically imidazole derivatives.
  • Substitution reactions yield various functionalized imidazolium compounds.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of bioactive compounds.

    Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, including polymers and nanocomposites, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating reactions by stabilizing transition states and intermediates. The tetrafluoroborate anion contributes to the overall stability and solubility of the compound in different media.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-(2-Hydroxyethyl)-3-ethylimidazolium tetrafluoroborate

Comparison: 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate is unique due to the presence of the hydroxyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules, setting it apart from other imidazolium-based ionic liquids.

Properties

IUPAC Name

2-(3-methylimidazol-3-ium-1-yl)ethanol;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O.BF4/c1-7-2-3-8(6-7)4-5-9;2-1(3,4)5/h2-3,6,9H,4-5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTUZFZUYLXTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049286
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374564-83-7
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Record name 1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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